molecular formula C14H15NO5 B1588156 N-((7-Hydroxy-4-methyl-2-oxo-2H-1-benzopyran-8-yl)methyl)sarcosine CAS No. 54696-41-2

N-((7-Hydroxy-4-methyl-2-oxo-2H-1-benzopyran-8-yl)methyl)sarcosine

Cat. No.: B1588156
CAS No.: 54696-41-2
M. Wt: 277.27 g/mol
InChI Key: MGGUJKYUDQUTSV-UHFFFAOYSA-N
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Description

N-((7-Hydroxy-4-methyl-2-oxo-2H-1-benzopyran-8-yl)methyl)sarcosine is a complex organic compound belonging to the class of coumarin derivatives Coumarins are known for their diverse biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((7-Hydroxy-4-methyl-2-oxo-2H-1-benzopyran-8-yl)methyl)sarcosine typically involves the following steps:

  • Knoevenagel Condensation: This reaction involves the condensation of 7-hydroxy-4-methylcoumarin with sarcosine in the presence of a base, such as piperidine, to form the desired compound.

  • Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the synthesis process may be scaled up using continuous flow reactors or large-scale batch reactors. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-((7-Hydroxy-4-methyl-2-oxo-2H-1-benzopyran-8-yl)methyl)sarcosine can undergo various chemical reactions, including:

  • Oxidation: The hydroxyl group at the 7-position can be oxidized to form a corresponding ketone.

  • Reduction: The carbonyl group at the 2-position can be reduced to form a hydroxyl group.

  • Substitution Reactions: The compound can undergo nucleophilic substitution reactions at the 8-position.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution Reactions: Nucleophiles such as amines or alcohols can be used, with reaction conditions typically involving heating and the presence of a catalyst.

Major Products Formed:

  • Oxidation: Formation of 7-hydroxy-4-methyl-2-oxo-2H-1-benzopyran-8-carboxylic acid.

  • Reduction: Formation of 7,8-dihydroxy-4-methyl-2H-1-benzopyran-2-one.

  • Substitution Reactions: Formation of various substituted coumarin derivatives depending on the nucleophile used.

Scientific Research Applications

N-((7-Hydroxy-4-methyl-2-oxo-2H-1-benzopyran-8-yl)methyl)sarcosine has found applications in several scientific fields:

  • Chemistry: Used as a building block for the synthesis of more complex organic molecules.

  • Biology: Studied for its potential antimicrobial and antioxidant properties.

  • Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

  • Industry: Utilized in the development of fragrances and flavoring agents due to its pleasant aroma.

Mechanism of Action

The mechanism by which N-((7-Hydroxy-4-methyl-2-oxo-2H-1-benzopyran-8-yl)methyl)sarcosine exerts its effects involves:

  • Molecular Targets: The compound interacts with specific enzymes and receptors in the body, leading to its biological effects.

  • Pathways Involved: It may modulate signaling pathways related to inflammation, oxidative stress, and cell proliferation.

Comparison with Similar Compounds

N-((7-Hydroxy-4-methyl-2-oxo-2H-1-benzopyran-8-yl)methyl)sarcosine is unique due to its specific structural features and biological activities. Similar compounds include:

  • 7-Hydroxy-4-methylcoumarin: A simpler coumarin derivative without the sarcosine moiety.

  • Coumarin-3-carboxylic acid: Another coumarin derivative with different functional groups.

  • Scopoletin: A naturally occurring coumarin with similar antioxidant properties.

These compounds share some similarities in structure and biological activity but differ in their specific applications and mechanisms of action.

Properties

IUPAC Name

2-[(7-hydroxy-4-methyl-2-oxochromen-8-yl)methyl-methylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO5/c1-8-5-13(19)20-14-9(8)3-4-11(16)10(14)6-15(2)7-12(17)18/h3-5,16H,6-7H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGGUJKYUDQUTSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2CN(C)CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30203148
Record name N-((7-Hydroxy-4-methyl-2-oxo-2H-1-benzopyran-8-yl)methyl)sarcosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30203148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54696-41-2
Record name N-[(7-Hydroxy-4-methyl-2-oxo-2H-1-benzopyran-8-yl)methyl]-N-methylglycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54696-41-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-((7-Hydroxy-4-methyl-2-oxo-2H-1-benzopyran-8-yl)methyl)sarcosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054696412
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-((7-Hydroxy-4-methyl-2-oxo-2H-1-benzopyran-8-yl)methyl)sarcosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30203148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[(7-hydroxy-4-methyl-2-oxo-2H-1-benzopyran-8-yl)methyl]sarcosine
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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